2,5-diphenyl-3-furaldehyde
Description
2,5-Diphenyl-3-furaldehyde is a furan-derived aromatic aldehyde characterized by two phenyl groups at the 2- and 5-positions of the furan ring and an aldehyde functional group at the 3-position. Its conjugated π-system and electron-withdrawing aldehyde group contribute to unique reactivity patterns, enabling participation in cycloaddition, condensation, and nucleophilic addition reactions.
Properties
Molecular Formula |
C17H12O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2,5-diphenylfuran-3-carbaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
AOJDLUITXVHUQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-diphenyl-3-furaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylfuran with an appropriate aldehyde precursor under specific conditions. For instance, the reaction of 2,5-diphenylfuran with 1-amino-2,3-diphenylaziridine yields the hydrazone, which upon photolysis or pyrolysis, produces 2,5-diphenylfuran-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for 2,5-diphenylfuran-3-carbaldehyde typically involve catalytic processes. For example, a palladium-catalyzed reaction can be employed to synthesize 2,5-disubstituted furans, including 2,5-diphenylfuran-3-carbaldehyde, from enyne acetates in the presence of a Lewis acid .
Chemical Reactions Analysis
Types of Reactions
2,5-diphenyl-3-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 2,5-Diphenylfuran-3-carboxylic acid.
Reduction: 2,5-Diphenylfuran-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-diphenyl-3-furaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-diphenylfuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can form reactive intermediates such as furylcarbenes, which can undergo insertion and cycloaddition reactions . These intermediates can interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
This compound () differs significantly in structure:
- Substituents : Four phenyl groups (vs. two in this compound) and bromine atoms at the 3- and 4-positions.
- Ring Saturation : The dihydrofuran ring is partially saturated, reducing aromaticity compared to the fully conjugated furan in this compound.
- Bond Angles: highlights bond angles (e.g., C17—C16—C15: ~120°), suggesting a planar geometry stabilized by phenyl substituents .
Table 1: Structural Comparison
| Feature | This compound | 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran |
|---|---|---|
| Phenyl Groups | 2 | 4 |
| Halogen Substituents | None | 2 (Br) |
| Ring Saturation | Fully unsaturated | Partially saturated (dihydrofuran) |
| Key Functional Group | Aldehyde | Bromine |
Other Furan Aldehydes
The phenyl groups in this compound likely enhance stability but may hinder access to the aldehyde group in sterically demanding reactions.
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